(4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,3,5,6-TETRAFLUOROPHENYL) SULFIDE
Overview
Description
4-Bromo-1-{[(2,3,5,6-tetrafluorophenyl)thio]methyl}-1H-pyrazole is a complex organic compound with the molecular formula C10H5BrF4N2S This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a tetrafluorophenyl thioether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,3,5,6-TETRAFLUOROPHENYL) SULFIDE typically involves the reaction of 4-bromopyrazole with 2,3,5,6-tetrafluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-{[(2,3,5,6-tetrafluorophenyl)thio]methyl}-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thioether group can be oxidized to a sulfoxide or sulfone.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-Bromo-1-{[(2,3,5,6-tetrafluorophenyl)thio]methyl}-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-BROMO-1H-PYRAZOL-1-YL)METHYL (2,3,5,6-TETRAFLUOROPHENYL) SULFIDE involves its interaction with specific molecular targets. The bromine atom and the thioether group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: A simpler analog with similar reactivity.
4-Bromo-2,3,5,6-tetrafluorophenylboronic acid: Shares the tetrafluorophenyl group but differs in its boronic acid functionality.
4-Bromo-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of the tetrafluorophenyl thioether.
Uniqueness
4-Bromo-1-{[(2,3,5,6-tetrafluorophenyl)thio]methyl}-1H-pyrazole is unique due to the presence of both the bromine atom and the tetrafluorophenyl thioether group
Properties
IUPAC Name |
4-bromo-1-[(2,3,5,6-tetrafluorophenyl)sulfanylmethyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF4N2S/c11-5-2-16-17(3-5)4-18-10-8(14)6(12)1-7(13)9(10)15/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWXQIXKBQCVFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)SCN2C=C(C=N2)Br)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF4N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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